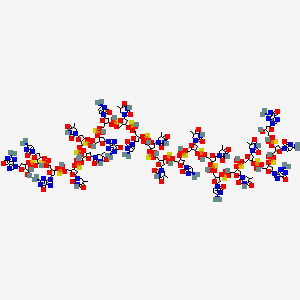
beta-Hydrastine
Übersicht
Beschreibung
Hydrastine ist ein Isochinolin-Alkaloid, das 1851 von Alfred P. Durand entdeckt wurde. Hydrastine wurde historisch wegen seiner medizinischen Eigenschaften verwendet, insbesondere als blutstillendes Mittel.
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Totalsynthese von Hydrastine ist seit dem frühen 20. Jahrhundert Gegenstand der Forschung. Die erste erfolgreiche Synthese wurde 1931 von Sir Robert Robinson und Mitarbeitern berichtet. Ein bedeutender Durchbruch wurde 1981 erzielt, als J. R. Falck und Mitarbeiter eine vierstufige Totalsynthese aus einfachem Phenylbromid entwickelten . Die wichtigsten Schritte umfassen:
- Alkylierungsreaktion mit Lithiummethylisocyanid zur Bildung eines Isocyanid-Zwischenprodukts.
- Intramolekulare Passerini-Reaktion mit Opianinsäure zur Bildung eines Lactonamid-Zwischenprodukts.
- Ringschlussreaktion unter Dehydratisierungsbedingungen unter Verwendung von Phosphorylchlorid.
- Katalytische Hydrierung unter Verwendung von Platindioxid, gefolgt von reduktiver Aminierung mit Formaldehyd, um die N-Methylgruppe zu installieren .
Industrielle Produktionsmethoden: Die industrielle Produktion von Hydrastine erfolgt in der Regel durch Extraktion aus den Wurzeln von Hydrastis canadensis. Der Extraktionsprozess beinhaltet die Mazeration des Pflanzenmaterials in einem geeigneten Lösungsmittel, gefolgt von der Reinigung mit Techniken wie der Flüssigchromatographie .
Wissenschaftliche Forschungsanwendungen
Hydrastine hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Als Vorläufer für die Synthese anderer Isochinolin-Alkaloide verwendet.
Biologie: Untersucht auf seine potenziellen antimikrobiellen und entzündungshemmenden Eigenschaften.
Medizin: Historisch als blutstillendes Mittel und zur Behandlung von Magen-Darm-Erkrankungen verwendet.
Industrie: Wird bei der Herstellung von Nahrungsergänzungsmitteln und pflanzlichen Arzneimitteln verwendet.
5. Wirkmechanismus
Der genaue Wirkmechanismus von Hydrastine ist nicht vollständig geklärt. Es ist bekannt, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert:
Enzyminhibition: Hydrastine hemmt bestimmte Enzyme, die an Stoffwechselwegen beteiligt sind.
Rezeptorbindung: Es bindet an spezifische Rezeptoren und moduliert deren Aktivität.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The total synthesis of hydrastine has been a subject of research since the early 20th century. The first successful synthesis was reported by Sir Robert Robinson and co-workers in 1931. A significant breakthrough was achieved in 1981 when J. R. Falck and co-workers developed a four-step total synthesis starting from simple phenylbromide . The key steps include:
- Alkylation reaction with lithium methylisocyanide to form an isocyanide intermediate.
- Intramolecular Passerini reaction with opianic acid to form a lactonic amide intermediate.
- Ring-closure reaction under dehydration conditions using phosphorus oxychloride.
- Catalyzed hydrogenation using platinum dioxide, followed by reductive amination with formaldehyde to install the N-methyl group .
Industrial Production Methods: Industrial production of hydrastine typically involves extraction from the roots of Hydrastis canadensis. The extraction process includes maceration of the plant material in a suitable solvent, followed by purification using techniques such as liquid chromatography .
Analyse Chemischer Reaktionen
Hydrastine unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Hydrastine kann mit Salpetersäure zu Hydrastinine oxidiert werden.
Reduktion: Reduktionsreaktionen können Hydrastine in seine entsprechenden reduzierten Formen umwandeln.
Substitution: Hydrastine kann Substitutionsreaktionen eingehen, insbesondere unter Beteiligung seiner Methoxygruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Salpetersäure wird häufig für Oxidationsreaktionen verwendet.
Reduktion: Katalysatoren wie Platindioxid werden für Hydrierungsreaktionen verwendet.
Substitution: Verschiedene Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Hydrastinine: Durch Oxidation von Hydrastine gebildet.
Reduziertes Hydrastine: Durch Reduktionsreaktionen gebildet.
Vergleich Mit ähnlichen Verbindungen
Hydrastine ähnelt strukturell anderen Isochinolin-Alkaloiden wie Berberin und Canadain. Es ist einzigartig in seinen spezifischen pharmakologischen Eigenschaften und der historischen Verwendung als blutstillendes Mittel .
Ähnliche Verbindungen:
Berberin: Ein weiteres Isochinolin-Alkaloid mit antimikrobiellen Eigenschaften.
Canadine: In derselben Pflanzenfamilie gefunden und hat ähnliche biologische Aktivitäten.
Die einzigartige Kombination aus chemischen Eigenschaften und biologischen Aktivitäten macht Hydrastine zu einer wertvollen Verbindung für verschiedene wissenschaftliche und industrielle Anwendungen.
Eigenschaften
IUPAC Name |
(3S)-6,7-dimethoxy-3-[(5R)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUTXVTYJDCMDU-MOPGFXCFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025409 | |
| Record name | Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118-08-1 | |
| Record name | (-)-Hydrastine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118-08-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrastine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 118-08-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757430 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrastine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydrastine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDRASTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8890V3217X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![6-Methoxy-5-[(2E)-6-methoxy-3-methyl-6-oxohex-2-en-1-yl]-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-4-yl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B1146134.png)


![L-[2-13C]ascorbic acid](/img/structure/B1146138.png)
